REACTION_CXSMILES
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C(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N:14]2[CH2:18][CH2:17][NH:16][C:15]2=[O:19])[CH:9]=1)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[NH2:7][C:8]1[CH:9]=[C:10]([N:14]2[CH2:18][CH2:17][NH:16][C:15]2=[O:19])[CH:11]=[CH:12][CH:13]=1
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Name
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|
Quantity
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0.88 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(NC1=CC(=CC=C1)N1C(NCC1)=O)=O
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Name
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|
Quantity
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2 mL
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Type
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reactant
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Smiles
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FC(C(=O)O)(F)F
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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ClCCl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was quenched with sodium carbonate (20 ml)
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Type
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EXTRACTION
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Details
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extracted with dichloromethane (3×50 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organics were dried (magnesium sulphate)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo (0.54 g, 96%)
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Name
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Type
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|
Smiles
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NC=1C=C(C=CC1)N1C(NCC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |